molecular formula C8H9IO B14844395 4-Ethyl-3-iodophenol

4-Ethyl-3-iodophenol

Cat. No.: B14844395
M. Wt: 248.06 g/mol
InChI Key: BNBCLHYJKZETAR-UHFFFAOYSA-N
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Description

4-Ethyl-3-iodophenol is an aromatic organic compound characterized by the presence of an ethyl group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-iodophenol can be achieved through several methods. One common approach involves the iodination of 4-ethylphenol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the phenol ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form 4-ethylphenol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Production of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-ethylphenol.

Scientific Research Applications

4-Ethyl-3-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the iodine atom may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    4-Iodophenol: Lacks the ethyl group, making it less hydrophobic.

    3-Iodophenol: The iodine atom is positioned differently, affecting its reactivity.

    4-Ethylphenol: Lacks the iodine atom, resulting in different chemical properties.

Uniqueness: 4-Ethyl-3-iodophenol is unique due to the combination of the ethyl group and iodine atom on the phenol ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

4-ethyl-3-iodophenol

InChI

InChI=1S/C8H9IO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2H2,1H3

InChI Key

BNBCLHYJKZETAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)I

Origin of Product

United States

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